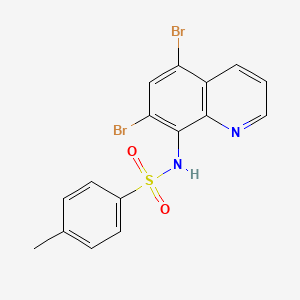
N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide is a compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide typically involves the bromination of 8-hydroxyquinoline followed by sulfonamide formation. One common method involves the reaction of 8-hydroxyquinoline with bromine in chloroform to yield 5,7-dibromo-8-hydroxyquinoline . This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly solvents and reagents can be considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells . Additionally, it can inhibit the activity of certain enzymes and proteins involved in cell signaling pathways, further contributing to its anticancer and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
5,7-dibromo-8-hydroxyquinoline: A precursor in the synthesis of N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide.
Quinolin-8-yl 4-chlorobenzoate: Another quinoline derivative with similar biological activities.
2-[(5,7-dibromo-quinolin-8-yl)-oxy]-N-(2-meth-oxy-phen-yl)acetamide: A related compound with potential anticancer properties.
Uniqueness
This compound is unique due to its specific combination of bromine atoms and sulfonamide group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
21868-75-7 |
|---|---|
Fórmula molecular |
C16H12Br2N2O2S |
Peso molecular |
456.2 g/mol |
Nombre IUPAC |
N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H12Br2N2O2S/c1-10-4-6-11(7-5-10)23(21,22)20-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9,20H,1H3 |
Clave InChI |
QOBCKJQCOVTSGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


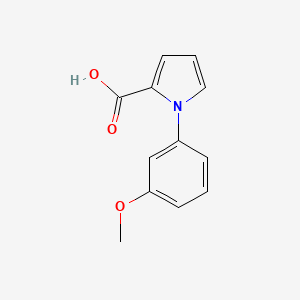
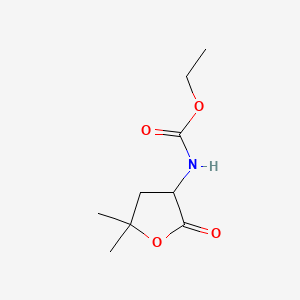

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one](/img/structure/B12880037.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B12880051.png)

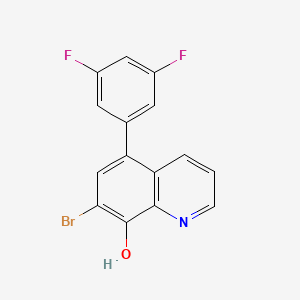
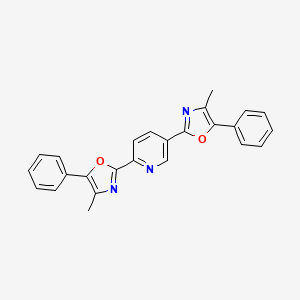


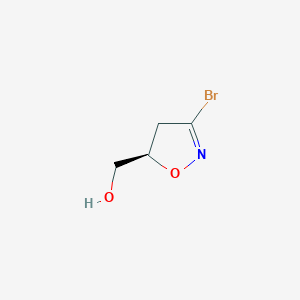
![2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12880116.png)
![5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12880119.png)
